molecular formula C5H2BrFIN B1376910 2-Bromo-5-fluoro-3-iodopyridine CAS No. 1214376-85-8

2-Bromo-5-fluoro-3-iodopyridine

Cat. No. B1376910
M. Wt: 301.88 g/mol
InChI Key: DTGRXNDVJRRMCZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-iodopyridine is a heterocyclic organic compound . It can be used to develop fluorescent compounds and is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluoro-3-iodopyridine involves several steps. One method involves the use of readily available enones, which are first converted into 1,5-dicarbonyls through a two-step Hosomi–Sakurai allylation/oxidative cleavage sequence, followed by subsequent cyclization to the corresponding pyridine using hydroxylamine hydrochloride . Another method involves the use of halogen dance reactions .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-fluoro-3-iodopyridine is C5H2BrFIN . The molecular weight is 301.88 g/mol . The structure of the compound has been optimized using methods such as DFT and HF .


Chemical Reactions Analysis

2-Bromo-5-fluoro-3-iodopyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-3-iodopyridine has a density of 1.71 g/mL at 25 °C . Its refractive index is 1.5325 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Halogen-rich Intermediate for Synthesis of Pentasubstituted Pyridines 2-Bromo-5-fluoro-3-iodopyridine, as part of the halopyridine family, is utilized as a valuable building block in medicinal chemistry research. It is especially noteworthy in the synthesis of pentasubstituted pyridines. Halogen dance reactions have been employed to create a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).

Creating Structural Manifolds from a Common Precursor The compound serves as an intermediate in the manufacturing process of industrial pesticides. It demonstrates versatility by being convertible into different halopyridine isomers, which can be further used to synthesize various chemical compounds (Schlosser & Bobbio, 2002).

Study of Ultraviolet Photoelectron Spectra In studies of ultraviolet photoelectron spectra, 2-Bromo-5-fluoro-3-iodopyridine and similar compounds have been analyzed to understand the electronic structure of halopyridines. This research is pivotal in the field of spectroscopy and provides insights into the molecular structure of these compounds (Caine et al., 1995; Xue et al., 1996).

Versatile Synthesis of Disubstituted Pyridines This chemical is instrumental in synthesizing disubstituted pyridines. The process involves the reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with aryl iodides, leading to the creation of various functionalized pyridine derivatives. Such derivatives have wide applications in medicinal chemistry and organic synthesis (Sutherland & Gallagher, 2003).

Chemoselective Functionalization Chemoselective functionalization of this compound has been explored, providing insights into selective bromide substitution and other chemical reactions. This knowledge contributes to the development of specific chemical synthesis pathways, crucial in pharmaceutical and organic chemistry (Stroup et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound. It should not come in contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

Future Directions

The unique properties of 2-Bromo-5-fluoro-3-iodopyridine make it a valuable potential building block in medicinal chemistry research . Future research could focus on developing new synthesis methods and exploring its potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

2-bromo-5-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGRXNDVJRRMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743619
Record name 2-Bromo-5-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-3-iodopyridine

CAS RN

1214376-85-8
Record name 2-Bromo-5-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-fluoro-3-iodopyridine
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